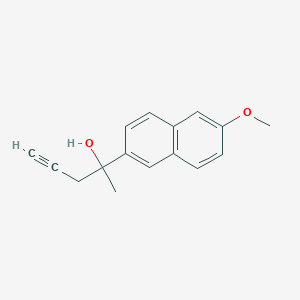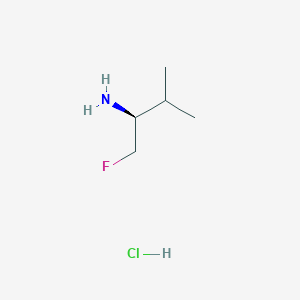
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopentyl group attached to a piperazine ring. The presence of the bromine atom in the pentyl chain imparts specific reactivity to the molecule, making it valuable for various chemical reactions and applications.
准备方法
The synthesis of 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide typically involves the reaction of 1-(5-Bromopentyl)piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the dihydrobromide salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pentyl chain can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(5-Azidopentyl)-4-methylpiperazine, while oxidation with potassium permanganate could produce 1-(5-Hydroxy-pentyl)-4-methylpiperazine.
科学研究应用
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions. It can be used to label or modify biomolecules for tracking and analysis.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of customized products with specific properties.
作用机制
The mechanism of action of 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the target and the context of the study.
相似化合物的比较
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide can be compared with other similar compounds, such as:
1-(5-Bromopentyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
1-(5-Chloropentyl)-4-methylpiperazine:
1-(5-Bromopentyl)-4-ethylpiperazine: Has an ethyl group instead of a methyl group, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
分子式 |
C10H23Br3N2 |
|---|---|
分子量 |
411.02 g/mol |
IUPAC 名称 |
1-(5-bromopentyl)-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C10H21BrN2.2BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;;/h2-10H2,1H3;2*1H |
InChI 键 |
DMVXEARLWXXCHS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCCCBr.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)



![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)

![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)




